3-(methoxymethyl)-3-methylcyclobutan-1-one
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Overview
Description
3-(Methoxymethyl)-3-methylcyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a methoxymethyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclobutanone and methoxymethyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of cyclobutanone with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide (OH-) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Alcohols.
Substitution Products: Various derivatives of the methoxymethyl group.
Scientific Research Applications
3-(Methoxymethyl)-3-methylcyclobutan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(methoxymethyl)-3-methylcyclobutan-1-one exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
3-Methoxymethylphenylboronic Acid: This compound has a similar methoxymethyl group but is part of a phenylboronic acid structure.
3-Methoxyphenylboronic Acid: Another related compound with a methoxymethyl group attached to a phenyl ring.
Uniqueness: 3-(Methoxymethyl)-3-methylcyclobutan-1-one is unique due to its cyclobutane ring structure, which imparts different chemical properties compared to the phenyl-based compounds. Its ketone group also adds to its reactivity and versatility in chemical reactions.
Properties
CAS No. |
108711-55-3 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O2/c1-7(5-9-2)3-6(8)4-7/h3-5H2,1-2H3 |
InChI Key |
PTKXJLINIAAOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C1)COC |
Purity |
95 |
Origin of Product |
United States |
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